1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound, identified by the CAS number 1311313-61-7, has garnered attention due to its intriguing chemical properties and biological activities. The molecular formula is C12H13NO6S, with a molar mass of 299.3 g/mol. It features a sulfonyl group attached to a benzodioxine moiety and an azetidine ring, making it a subject of interest in medicinal chemistry.
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid can be classified as:
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Techniques such as chromatography are typically employed for purification .
The molecular structure of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid features:
Key structural data includes:
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid can undergo various chemical reactions:
Reactions are typically carried out under controlled conditions to minimize side products. Common reagents include acids for esterification and reducing agents like lithium aluminum hydride for reduction processes .
The mechanism of action for 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid involves its interaction with biological targets at the molecular level:
Research indicates that compounds with similar structures exhibit significant biological activity, including inhibition of specific enzymes involved in metabolic pathways .
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to characterize the compound's purity and structural integrity .
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidine-2-carboxylic acid has potential applications in various scientific fields:
Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid historically characterized as a plant defense metabolite. Recent advances have revealed its extensive incorporation into bacterial natural products through specialized biosynthetic pathways. This strained four-membered heterocycle serves as a proline mimic, conferring conformational constraints that enhance bioactivity in compounds like vioprolides, azetidomonamides, and azabicyclenes [1] [3]. The discovery of dedicated AZE synthases represents a paradigm shift in understanding cyclization mechanisms within natural product biosynthesis.
AZE synthases (e.g., AzeJ and VioH) belong to the class I methyltransferase (MT1) superfamily but catalyze an unusual 4-exo-tet cyclization of S-adenosylmethionine (SAM). Structural analyses reveal a conserved Rossmann fold (7-stranded β-sheet surrounded by α-helices), yet distinct N-terminal arrangements enable substrate repositioning for cyclization rather than methyl transfer [1] [3]. Phylogenetic studies identify AZE-producing gene clusters in diverse bacterial lineages:
Table 1: Distribution of AZE Synthases and Natural Products in Bacterial Phyla
Bacterial Phylum | Representative Species | AZE-Containing Natural Product | Biological Role |
---|---|---|---|
Proteobacteria | Pseudomonas aeruginosa | Azetidomonamides | Antimicrobial |
Actinobacteria | Streptomyces cattleya | Azabicyclenes, clipibicylene | Antifungal, cytotoxic |
Myxococcota | Cystobacter violaceus | Vioprolides | Ionophoric activity |
Firmicutes | Bacillus spp. | Bonnevillamides | Undetermined (putative defense) |
This widespread occurrence suggests an evolutionarily convergent strategy for chemical diversification. The retention of SAM-binding motifs (e.g., GxxxG for adenine coordination) across phyla indicates a common catalytic scaffold repurposed for cyclization [3]. Notably, AZE synthase homologs in Streptomyces and Pseudomonas share only 28% sequence identity but maintain nearly identical SAM-binding pockets, underscoring strong selective pressure for AZE production in secondary metabolism [1] [3].
AZE biosynthesis intersects with non-ribosomal peptide synthetase (NRPS) pathways through shared strategies for handling strained heterocycles:
Table 2: Functional Comparison of AZE Synthases and NRPS Domains
Feature | AZE Synthases | NRPS Heterocyclization Domains | Biological Significance |
---|---|---|---|
Catalytic Core | Rossmann fold (MT1-like) | Condensation domain fold | Convergent evolution for cyclization |
Substrate Specificity | SAM-exclusive | Cys/Ser/Thr-activating | AZE as specialized proline mimic |
Product Release | AZE + methylthioadenosine (MTA) | Cyclized amino acid + AMP/PPi | AZE functions as a diffusible metabolite |
Engineering Potential | Compatible with proline-NRPS | Limited substrate flexibility | Enables bioengineering of azetidine-containing peptides |
The efficiency of AZE biosynthesis relies on precise conformational control of SAM within enzyme active sites:
Conformational Gating: Crystal structures of AzeJ-SAH complexes (PDB: 8RYD) reveal a "closed" state where N-terminal helices (α1–α3) and β-sheets (β6–β8) encapsulate the substrate. This desolvates the active site, shielding the reactive sulfonium group and forcing SAM into a kinked conformation that reduces the Cγ–N distance to 2.9 Å [3].
Cation-π Assistance: Phe134 and Tyr176 engage the homocysteine moiety via π-stacking and hydrogen bonding. This dual interaction 1) polarizes the Cγ–S⁺ bond, enhancing electrophilicity, and 2) stabilizes the transition state during nucleophilic attack [3]. Mutagenesis of Phe134 to Ala reduces catalytic efficiency by >95%, confirming its essential role [3].
Table 3: Key Active Site Interactions in AZE Synthases
Residue | Interaction Partner | Function | Impact of Mutagenesis |
---|---|---|---|
Phe134 | HCY-NH₂ (cation-π) | Increases amine nucleophilicity | >95% activity loss (Phe134Ala) |
Tyr175 | HCY-NH₂ (H-bond) | Orients nucleophile for attack | Altered SAM binding affinity |
Asp85 | SAH ribose (H-bond) | Anchors SAM’s ribose moiety | Disrupted substrate coordination |
Ser203 | HCY-COO⁻ (H-bond) | Neutralizes carboxylate charge | Reduced cyclization rate |
These strategies enable AZE synthases to overcome the high kinetic barrier for four-membered ring formation (ΔG‡ ≈ 28 kcal/mol in solution vs. ∼15 kcal/mol enzymatically) [3]. Such substrate channeling mechanisms are conserved in VioH (28% identical to AzeJ), where analogous desolvation and conformational gating drive methyl-AZE production [1] [3].
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